1-(2-chloroethyl)-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole

Imidazo[1,2-b]pyrazole Indole isostere Aqueous solubility

This heterocyclic building block is differentiated by its electrophilic 2-chloroethyl warhead for designing targeted covalent inhibitors and its soluble imidazo[1,2-b]pyrazole core. The 3-furyl isomer provides distinct vector geometry for target binding. Dual-sourced with reliable stock, it's ideal for SAR campaigns.

Molecular Formula C11H10ClN3O
Molecular Weight 235.67 g/mol
CAS No. 2097950-73-5
Cat. No. B1481746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-chloroethyl)-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole
CAS2097950-73-5
Molecular FormulaC11H10ClN3O
Molecular Weight235.67 g/mol
Structural Identifiers
SMILESC1=COC=C1C2=NN3C=CN(C3=C2)CCCl
InChIInChI=1S/C11H10ClN3O/c12-2-3-14-4-5-15-11(14)7-10(13-15)9-1-6-16-8-9/h1,4-8H,2-3H2
InChIKeyKOCJXYVNIXJCAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Chloroethyl)-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole (CAS 2097950-73-5): Compound Identity, Scaffold Context, and Procurement Relevance


1-(2-Chloroethyl)-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole (CAS 2097950-73-5; molecular formula C₁₁H₁₀ClN₃O; MW 235.67 g/mol) is a heterocyclic building block combining an imidazo[1,2-b]pyrazole core with a furan-3-yl substituent at the 6-position and a 2-chloroethyl group at N1 . The imidazo[1,2-b]pyrazole scaffold is recognized in the peer-reviewed literature as a non-classical isostere of the indole ring system, with demonstrated improvements in aqueous solubility and reduced lipophilicity relative to indole-based counterparts [1]. This compound is available from Toronto Research Chemicals (TRC) and Life Chemicals as a research-use-only screening compound or synthetic intermediate, positioned within a broader family of imidazo[1,2-b]pyrazole derivatives explored for kinase inhibition, anticancer, antimicrobial, and anti-inflammatory applications [2].

Why Generic Substitution of 1-(2-Chloroethyl)-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole with In-Class Analogs Introduces Uncontrolled Variables


Substituting 1-(2-chloroethyl)-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole with a closely related analog introduces quantifiable risks across at least three independent dimensions: (i) the furan-3-yl vs. furan-2-yl positional isomerism alters the vector geometry and electronic distribution of the heteroaryl substituent, which can affect target-binding complementarity; (ii) replacement of the 2-chloroethyl group with a non-electrophilic N-alkyl substituent (e.g., methyl, ethyl, or cyclopropylmethyl) abolishes the covalent warhead functionality, fundamentally changing the compound's mechanism of interaction with biological nucleophiles ; and (iii) the imidazo[1,2-b]pyrazole core itself confers a reproducible solubility advantage over indole-based analogs—an isosteric benefit that is lost entirely if the scaffold is substituted with a different heterocyclic system [1]. These structural features are not interchangeable; each drives distinct physicochemical and pharmacological behavior that cannot be inferred from in-class analogs without explicit comparative data.

Quantitative Differentiation Evidence for 1-(2-Chloroethyl)-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole (CAS 2097950-73-5)


Imidazo[1,2-b]pyrazole Scaffold vs. Indole: 13.3-Fold Aqueous Solubility Gain at Physiological pH

The imidazo[1,2-b]pyrazole scaffold, which constitutes the core of CAS 2097950-73-5, has been directly compared to its indole counterpart in a matched molecular pair study. The imidazo[1,2-b]pyrazole isostere (compound 4) of the indole-based 5-HT₂A antagonist pruvanserin (compound 3) demonstrated a 13.3-fold increase in aqueous solubility at pH 6.8 (226 μM vs. 17 μM) and a logD reduction of 1.5 log units at pH 7.4 (2.0 vs. 3.5) [1]. This scaffold-level differentiation is applicable to all 1H-imidazo[1,2-b]pyrazole derivatives, including the target compound. No equivalent head-to-head solubility data are available for indole-based analogs of CAS 2097950-73-5. CAVEAT: This is class-level inference; compound-specific solubility data for CAS 2097950-73-5 have not been reported in peer-reviewed literature as of the search date.

Imidazo[1,2-b]pyrazole Indole isostere Aqueous solubility LogD Pruvanserin Physicochemical property

Furan-3-yl vs. Furan-2-yl Positional Isomerism: Divergent Predicted Physicochemical Properties and Binding Vector Geometry

The target compound (CAS 2097950-73-5) bears a furan-3-yl substituent at the 6-position, whereas its closest commercially available positional isomer, 1-(2-chloroethyl)-6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole (CAS 2098147-42-1), bears a furan-2-yl group . The two isomers differ in the attachment point of the furan oxygen relative to the imidazo[1,2-b]pyrazole core: the 3-furyl isomer presents the furan oxygen at a meta-like position with a different H-bond acceptor geometry, while the 2-furyl isomer places the oxygen adjacent to the point of attachment. For the 2-furyl isomer, the predicted pKa is 3.74 ± 0.40 and predicted density is 1.41 ± 0.1 g/cm³ ; the predicted topological polar surface area (TPSA) for both isomers is 35.4 Ų, but the spatial orientation of the oxygen lone pair differs, affecting hydrogen-bond acceptor directionality. The 3-furyl isomer (target compound) is expected to exhibit a slightly different pKa due to altered electronic conjugation with the core. CAVEAT: Predicted values cited here are computational estimates, not experimentally measured data; no head-to-head experimental comparison of the two isomers has been published.

Positional isomer Furan-3-yl Furan-2-yl Predicted pKa TPSA Structure–activity relationship

2-Chloroethyl Electrophilic Warhead vs. Non-Electrophilic N-Alkyl Substituents: Differential Covalent Modification Potential

The 2-chloroethyl substituent at N1 of CAS 2097950-73-5 endows the compound with electrophilic reactivity that is absent in close analogs bearing non-electrophilic N-substituents such as methyl (CAS 2098139-31-0), ethyl, or cyclopropylmethyl groups . The chloroethyl group can undergo nucleophilic substitution reactions with thiol, amine, or hydroxyl groups on biological macromolecules, enabling potential covalent target engagement. This contrasts with N-methyl or N-ethyl analogs, which lack this reactive functionality and operate solely through non-covalent binding . Within the broader imidazo[1,2-b]pyrazole series, chloroethyl-bearing derivatives are described as capable of forming covalent bonds with nucleophilic sites on proteins or DNA, disrupting cellular processes . CAVEAT: No quantitative kinetic data (e.g., kᵢₙₐcₜ/Kᵢ ratios) or direct covalent labeling experiments for this specific compound have been identified in the peer-reviewed literature; the covalent modification potential is inferred from the chemical reactivity of the chloroethyl functional group and vendor descriptions of the broader compound class.

Chloroethyl Electrophilic warhead Covalent inhibitor N-alkyl substituent Targeted covalent inhibitor design

Procurement Landscape: Vendor Availability, Pricing Tiers, and Supply Continuity for CAS 2097950-73-5 vs. the 2-Furyl Isomer

CAS 2097950-73-5 (furan-3-yl isomer) is stocked by Toronto Research Chemicals (TRC, catalog C118171) and Life Chemicals (catalog F2198-7824) at purities ≥95% (LCMS/NMR confirmed), with documented pricing as of 2022–2023 [1]. TRC pricing: $160 (100 mg), $615 (500 mg), $955 (1 g). Life Chemicals pricing: $597 (0.25 g), $629 (0.5 g), $663 (1 g), $1,326 (2.5 g), $1,989 (5 g), $2,785 (10 g). The 2-furyl positional isomer (CAS 2098147-42-1) is available from CymitQuimica (catalog 3D-YID14742) but is not listed by TRC or Life Chemicals with the same catalog visibility . The target compound was previously listed by CymitQuimica (catalog 3D-XID95073) under the Biosynth brand but is now marked as discontinued at that vendor . CAVEAT: Pricing data are historical (2022–2023) and subject to change; real-time quotations should be obtained directly from vendors.

Procurement Pricing Vendor comparison TRC Life Chemicals Supply chain

Imidazo[1,2-b]pyrazole Class-Level Kinase Inhibition: BTK IC₅₀ Benchmark for the Scaffold

The imidazo[1,2-b]pyrazole scaffold has been validated as a kinase inhibitor chemotype in the BeiGene patent family (US 9,556,188). A representative imidazo[1,2-b]pyrazole derivative (BDBM250010) inhibited Bruton's tyrosine kinase (BTK) with an IC₅₀ of 0.78 nM in a biochemical kinase assay at 298 K [1]. The broader imidazo[1,2-b]pyrazole class has published bioactivity against multiple cancer cell lines, with anticancer, antimicrobial, and anti-inflammatory activities documented in peer-reviewed literature [2]. CAVEAT: The target compound (CAS 2097950-73-5) has not been directly tested in any published kinase assay. The BTK IC₅₀ of 0.78 nM is for a structurally distinct trisubstituted imidazo[1,2-b]pyrazole derivative and cannot be directly extrapolated to CAS 2097950-73-5. This evidence is provided solely to establish the scaffold's precedent for kinase inhibition as a class property.

BTK inhibitor Bruton's tyrosine kinase Imidazo[1,2-b]pyrazole Kinase inhibition IC₅₀ BindingDB

Recommended Application Scenarios for 1-(2-Chloroethyl)-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole (CAS 2097950-73-5) Based on Evidence


Covalent Chemical Probe Design Leveraging the 2-Chloroethyl Electrophilic Warhead

The 2-chloroethyl substituent at N1 provides a reactive electrophilic center suitable for designing targeted covalent inhibitors (TCIs) or activity-based protein profiling (ABPP) probes. Unlike N-methyl or N-ethyl analogs that lack covalent functionality, CAS 2097950-73-5 can be deployed in biochemical assays where irreversible target engagement is desired . The imidazo[1,2-b]pyrazole scaffold's established solubility advantage over indole (13.3-fold, pH 6.8) further supports its use in aqueous biochemical assay formats where compound precipitation is a concern [1]. Researchers should independently verify the kinetics of covalent modification (kᵢₙₐcₜ/Kᵢ) for their specific target, as no such data exist for this compound.

Kinase-Targeted High-Throughput Screening with a Solubility-Optimized Heterocyclic Scaffold

Given the imidazo[1,2-b]pyrazole scaffold's precedent for sub-nanomolar BTK inhibition (IC₅₀ = 0.78 nM for a related derivative) [2] combined with its 13.3-fold solubility advantage over indole-based screening compounds [1], CAS 2097950-73-5 is well-suited as a core scaffold for kinase-focused HTS libraries. Its moderate molecular weight (235.67 g/mol) and favorable predicted drug-like properties support its use in fragment-based or diversity-oriented screening collections where aqueous solubility at micromolar concentrations is a prerequisite for assay reliability.

Structure–Activity Relationship (SAR) Studies: Scaffold-Based Medicinal Chemistry with Orthogonal Functionalization Vectors

The compound offers two modular diversification points: the 2-chloroethyl group at N1 (amenable to nucleophilic displacement for further derivatization) and the furan-3-yl group at C6 (providing a heteroaryl moiety for π-stacking or hydrogen-bonding interactions). The regioselective functionalization methodology developed for the 1H-imidazo[1,2-b]pyrazole scaffold—including Br/Mg-exchange, TMP-base-mediated magnesiations, and zincations [1]—provides synthetic precedent for elaborating this core. Researchers requiring a 3-furyl attachment geometry (rather than 2-furyl) for target complementarity should select CAS 2097950-73-5 over CAS 2098147-42-1 .

Procurement Decision Support: Multi-Vendor Sourcing with Documented Purity Specifications

CAS 2097950-73-5 benefits from dual-vendor availability through TRC and Life Chemicals, providing supply redundancy that the 2-furyl positional isomer (CAS 2098147-42-1) does not match [3]. TRC pricing at $160/100 mg offers a low-barrier entry for initial feasibility studies, while Life Chemicals' bulk tiers (up to 10 g at $2,785) support scale-up for extended SAR campaigns [3]. Both vendors specify ≥95% purity with LCMS and/or ¹H-NMR confirmation. The discontinuation at CymitQuimica (Biosynth brand) should be noted in long-term supply planning .

Quote Request

Request a Quote for 1-(2-chloroethyl)-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.